molecular formula C7H15NO B13233036 2-(2-Aminoethyl)cyclopentan-1-ol CAS No. 89854-98-8

2-(2-Aminoethyl)cyclopentan-1-ol

Cat. No.: B13233036
CAS No.: 89854-98-8
M. Wt: 129.20 g/mol
InChI Key: CCRJKTYWEKYEAA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)cyclopentan-1-ol is an organic compound with the molecular formula C7H15NO It is a cyclopentanol derivative where an aminoethyl group is attached to the second carbon of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylenediamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid.

    Reduction: Formation of 2-(2-Aminoethyl)cyclopentane.

    Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

2-(2-Aminoethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)cyclopentan-1-ol
  • 2-Cyclopenten-1-ol

Uniqueness

2-(2-Aminoethyl)cyclopentan-1-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

89854-98-8

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(2-aminoethyl)cyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c8-5-4-6-2-1-3-7(6)9/h6-7,9H,1-5,8H2

InChI Key

CCRJKTYWEKYEAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CCN

Origin of Product

United States

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